1-Bromo-2-ethyl-3,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethyl-3,4-difluorobenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, ethyl, and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-3,4-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-3,4-difluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-ethyl-3,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
- Substitution reactions yield products where the bromine atom is replaced by the nucleophile. For example, reaction with sodium hydroxide produces 2-ethyl-3,4-difluorophenol .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethyl-3,4-difluorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2-ethyl-3,4-difluorobenzene primarily involves its reactivity in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The ethyl and fluorine substituents further influence the reactivity and selectivity of the compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,4-difluorobenzene: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
1-Bromo-3,4-difluorobenzene: Another close analog with different substitution patterns affecting its chemical behavior.
1-Bromo-2,3-difluorobenzene:
Uniqueness: 1-Bromo-2-ethyl-3,4-difluorobenzene is unique due to the presence of both ethyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
Molekularformel |
C8H7BrF2 |
---|---|
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
1-bromo-2-ethyl-3,4-difluorobenzene |
InChI |
InChI=1S/C8H7BrF2/c1-2-5-6(9)3-4-7(10)8(5)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
HAXJCYDZQHDSJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.